7-Bromo-2-chloroquinazoline

Physicochemical profiling Medicinal chemistry Drug-likeness

7-Bromo-2-chloroquinazoline (CAS 953039-66-2) is a uniquely differentiated dihalogenated quinazoline scaffold. The orthogonal reactivity of the C2-chlorine (SNAr with amines) and C7-bromine (Suzuki-Miyaura cross-coupling) enables chemoselective, sequential introduction of diverse substituents — a capability impossible with mono-halogenated analogs. This allows streamlined one-pot or telescoped synthetic sequences with superior yield and purity. Essential for rapid SAR library generation targeting kinases and for fine-tuning optical/electronic properties in OLED and sensor applications. Procure with confidence for your medicinal chemistry and materials science programs.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 953039-66-2
Cat. No. B1520619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloroquinazoline
CAS953039-66-2
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H
InChIKeyLEVIQMAFISIVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-chloroquinazoline (CAS 953039-66-2): A Dual-Halogenated Quinazoline Scaffold for Precision Synthesis


7-Bromo-2-chloroquinazoline (CAS 953039-66-2) is a heterocyclic building block belonging to the quinazoline class [1]. It features a fused bicyclic system with a bromine atom at the 7-position and a chlorine atom at the 2-position, giving it a molecular weight of 243.49 g/mol [1]. The compound is primarily utilized as a pharmaceutical intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of kinase inhibitors and other targeted therapeutic agents [1].

Procurement Alert: Why 7-Bromo-2-chloroquinazoline Is Not Chemically Interchangeable with Its Halogenated Analogs


While quinazoline is a common scaffold, the specific placement and identity of halogen substituents dramatically alter key physicochemical and reactivity profiles, making simple substitution impossible. The differential reactivity of the C2-chlorine and C7-bromine atoms in this compound enables sequential, orthogonal functionalization strategies that are not possible with mono-halogenated analogs like 2-chloroquinazoline (CAS 6141-13-5) or 7-bromoquinazoline (CAS 89892-22-8) [1]. Furthermore, the precise halogenation pattern influences critical properties such as lipophilicity (LogP) and molecular weight, which are foundational to downstream applications in medicinal chemistry [1].

Quantitative Differentiation: Head-to-Head Property Comparison of 7-Bromo-2-chloroquinazoline vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Distinction from 2-Chloroquinazoline and 7-Bromoquinazoline

7-Bromo-2-chloroquinazoline exhibits a significantly higher molecular weight and a distinct lipophilicity profile compared to its mono-halogenated analogs. Its molecular weight of 243.49 g/mol is 48% greater than that of 2-chloroquinazoline (164.59 g/mol) and 16.5% greater than 7-bromoquinazoline (209.04 g/mol) [1][2]. Its calculated LogP (XLogP3) is 3.2, which is substantially higher than the reported LogP for 2-chloroquinazoline (2.15-2.28) and 7-bromoquinazoline (1.8-2.39), indicating increased hydrophobicity [1][2].

Physicochemical profiling Medicinal chemistry Drug-likeness

Orthogonal Synthetic Utility: Differential Reactivity of C2-Chloro vs. C7-Bromo Substituents

The 7-bromo-2-chloroquinazoline scaffold offers orthogonal reactivity due to the distinct nature of its halogen substituents. The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr), while the bromine atom at the 7-position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This allows for sequential, chemoselective functionalization. In contrast, analogs like 2-chloroquinazoline and 7-bromoquinazoline are limited to a single class of transformation at their respective halogenated positions.

Organic synthesis Cross-coupling Chemoselectivity

Distinct Safety Profile vs. 2-Bromo-7-chloroquinazoline: GHS Hazard Classification

Despite being a structural isomer of 2-bromo-7-chloroquinazoline (CAS 1781159-32-7), 7-bromo-2-chloroquinazoline carries a different Globally Harmonized System (GHS) hazard classification. According to PubChem, it is classified as Acute Toxicity Oral Category 4 (H302: Harmful if swallowed) and Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation) [1]. The hazard profile for 2-bromo-7-chloroquinazoline is less consistently documented in public repositories, potentially indicating a difference in regulatory classification or data availability.

Lab safety Chemical procurement Hazard assessment

Physical Property Comparison: Density and Boiling Point

7-Bromo-2-chloroquinazoline exhibits distinct physical properties compared to its mono-halogenated analog. Its predicted density is 1.8±0.1 g/cm³, and its predicted boiling point is 309.7±24.0 °C at 760 mmHg . These values differ notably from 2-chloroquinazoline, which has a reported density of 1.349 g/cm³ and a boiling point of 250 °C [1].

Physical chemistry Process chemistry Analytical characterization

Application in Patented Pharmaceutical Compositions

7-Bromo-2-chloroquinazoline is explicitly cited as a key intermediate in patent literature, demonstrating its recognized utility in novel therapeutic areas. For example, it is mentioned in Novartis patent WO2007/117607 A2, which pertains to vaccines and diagnostics [1]. This citation underscores its value in high-stakes, proprietary research programs, differentiating it from less-documented building blocks.

Intellectual property Drug discovery Patent landscape

Validated Research Applications for 7-Bromo-2-chloroquinazoline (CAS 953039-66-2)


Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries

Leverage the orthogonal reactivity of the C2-Cl (SNAr) and C7-Br (cross-coupling) substituents to sequentially introduce diverse amine and aryl/heteroaryl groups onto the quinazoline core. This strategy enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies targeting kinases and other pharmaceutically relevant enzymes [1].

Process Chemistry: Development of Robust, Chemoselective Functionalization Routes

Utilize the differential reactivity to design and optimize multi-step synthetic sequences with high chemoselectivity. The distinct reaction conditions required for C2-Cl substitution (e.g., SNAr with amines) versus C7-Br coupling (e.g., Suzuki-Miyaura with boronic acids) allow for simplified one-pot or telescoped processes, improving overall yield and purity [1].

Materials Science: Precursor for Functionalized Organic Electronics

Employ 7-Bromo-2-chloroquinazoline as a versatile precursor for the synthesis of tailor-made conjugated molecules for organic electronics (e.g., OLEDs, sensors). The ability to sequentially functionalize the 2- and 7-positions with electron-donating or electron-withdrawing groups allows for fine-tuning of optical and electronic properties [1].

Technical Documentation Hub

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